molecular formula C16H17Cl B14719935 Ethane, 2-chloro-1,1-di-p-tolyl- CAS No. 6579-17-5

Ethane, 2-chloro-1,1-di-p-tolyl-

Cat. No.: B14719935
CAS No.: 6579-17-5
M. Wt: 244.76 g/mol
InChI Key: HGQONKLBWYVIFZ-UHFFFAOYSA-N
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Description

Ethane, 2-chloro-1,1-di-p-tolyl- is a halogenated hydrocarbon featuring a central ethane backbone substituted with one chlorine atom at the C2 position and two para-methylphenyl (p-tolyl) groups at the C1 position. For instance, compounds like 2-chloro-1,1-dimethoxyethane (CAS 97-97-2) and 2-chloro-1,1,1-trifluoroethane (CAS 75-88-7) share similarities in substitution patterns and synthesis pathways .

Properties

CAS No.

6579-17-5

Molecular Formula

C16H17Cl

Molecular Weight

244.76 g/mol

IUPAC Name

1-[2-chloro-1-(4-methylphenyl)ethyl]-4-methylbenzene

InChI

InChI=1S/C16H17Cl/c1-12-3-7-14(8-4-12)16(11-17)15-9-5-13(2)6-10-15/h3-10,16H,11H2,1-2H3

InChI Key

HGQONKLBWYVIFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CCl)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethane, 2-chloro-1,1-di-p-tolyl- typically involves the reaction of 2-chloroethane with p-tolyl magnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of Ethane, 2-chloro-1,1-di-p-tolyl- may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethane, 2-chloro-1,1-di-p-tolyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethane, 2-chloro-1,1-di-p-tolyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethane, 2-chloro-1,1-di-p-tolyl- involves its interaction with specific molecular targets. The chlorine atom and p-tolyl groups play a crucial role in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, leading to the formation of various derivatives. These reactions are facilitated by the electron-donating properties of the p-tolyl groups, which stabilize the transition state and enhance the reaction rate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key properties of Ethane, 2-chloro-1,1-di-p-tolyl- analogs:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications Synthesis Method (if available)
Ethane, 2-chloro-1,1-dimethoxy C₄H₉ClO₂ -Cl, -OCH₃, -OCH₃ 124.566 Solvent intermediate; high polarity Chloroacetaldehyde + methanol
Ethane, 2-chloro-1,1,1-trifluoro C₂HClF₃ -Cl, -F, -F, -F 136.47 Refrigerant; intermediate in fluoropolymers Catalytic fluorination of chloroethanes
4,4'-DDMU (2-Chloro-1,1-bis(4-chlorophenyl)ethene) C₁₃H₈Cl₃ -Cl, -(4-ClC₆H₄)₂ 274.56 DDT degradation byproduct; environmental pollutant Dechlorination of DDT using Fe/C/Pd catalysts
Ethane, 1,1-dichloro C₂H₄Cl₂ -Cl, -Cl 98.96 Industrial solvent; limited carcinogenicity data Chlorination of ethane
Key Observations:
  • Substituent Reactivity: The presence of electron-withdrawing groups (e.g., -F, -Cl) increases stability but reduces nucleophilic substitution rates. For example, 2-chloro-1,1,1-trifluoroethane’s fluorine substituents enhance thermal stability compared to non-fluorinated analogs .
  • Synthetic Efficiency : Alkoxy-substituted chloroethanes (e.g., 2-chloro-1,1-dimethoxyethane) are synthesized via catalytic methods with >95% selectivity, minimizing dichloro byproducts .

Industrial and Regulatory Considerations

  • 2-Chloro-1,1,1-trifluoroethane : Subject to EPA reporting requirements if used outside intermediate roles, highlighting regulatory scrutiny of halogenated hydrocarbons .
  • 4,4'-DDMU : Remediation strategies using Fe/C/Pd catalysts demonstrate 90%+ degradation efficiency, addressing environmental contamination .
  • 1,1-Dichloroethane : Despite structural simplicity, its use is declining due to toxicity concerns, contrasting with fluorinated analogs’ niche industrial roles .

Thermodynamic and Spectroscopic Data

  • 2-Chloro-1,1-dimethoxyethane :
    • Mass Spectrum : Base peak at m/z 124 (molecular ion) with fragmentation patterns consistent with methoxy and chloro groups .
    • Reactivity : Hydrolyzes in acidic conditions to form chloroacetaldehyde derivatives .
  • Ethene, 2-chloro-1,1-difluoro- :
    • Ionization Energy : 9.80 ± 0.04 eV, indicating moderate electron affinity .
    • Thermodynamics : ΔH for H₂ addition reactions ranges from -120 to -150 kJ/mol, reflecting exothermic fluorinated bond formation .

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